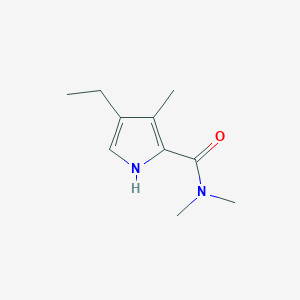
Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-
Descripción general
Descripción
Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-, commonly known as DENN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DENN is an organic compound that belongs to the class of Schiff bases, which are widely used in organic synthesis and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of DENN is not fully understood. However, it has been proposed that DENN exerts its biological activity by binding to specific receptors or enzymes and modulating their activity. For example, DENN has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is essential for memory and cognitive function.
Efectos Bioquímicos Y Fisiológicos
DENN has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. DENN has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis. In addition, DENN has been shown to regulate glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DENN has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DENN is also readily soluble in organic solvents, which makes it easy to handle in the lab. However, DENN has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. In addition, DENN has low water solubility, which limits its use in aqueous systems.
Direcciones Futuras
There are several future directions for the research on DENN. One potential direction is the development of new synthetic methods for DENN that can improve its yield and purity. Another direction is the investigation of the molecular targets and signaling pathways involved in the biological activity of DENN. Furthermore, the development of novel derivatives of DENN that exhibit improved pharmacological properties is an area of interest. Finally, the evaluation of the safety and efficacy of DENN in animal models and clinical trials is an important future direction for the development of DENN as a therapeutic agent.
Conclusion:
In conclusion, DENN is a unique compound that has shown great potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DENN is needed to fully understand its biological activity and potential therapeutic applications.
Aplicaciones Científicas De Investigación
DENN has been extensively studied for its biological and pharmacological properties. It has been reported to exhibit anticancer, antimicrobial, antifungal, and antiviral activities. DENN has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
(Z)-N-(1,1-diethoxyethyl)-1-naphthalen-1-ylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-4-19-17(3,20-5-2)18-13-15-11-8-10-14-9-6-7-12-16(14)15/h6-13H,4-5H2,1-3H3/b18-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXDKSZLGMHSFV-AQTBWJFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(N=CC1=CC=CC2=CC=CC=C21)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)(/N=C\C1=CC=CC2=CC=CC=C21)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- | |
CAS RN |
102585-27-3 | |
| Record name | Acetaldehyde, (((1-naphthyl)methylene)amino)-, diethylacetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102585273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



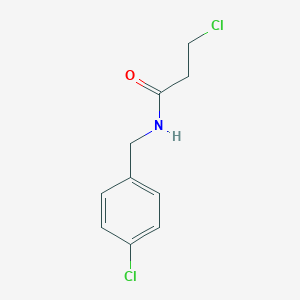
![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)
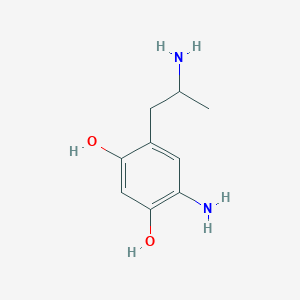

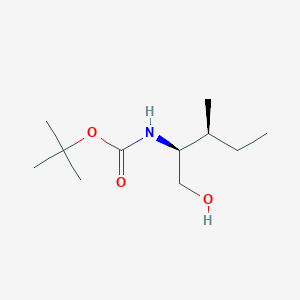

![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)
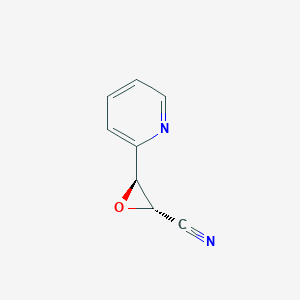
![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)




